molecular formula C19H26O3 B13789450 2alpha-Hydroxyandrost-4-ene-3,17-dione CAS No. 571-17-5

2alpha-Hydroxyandrost-4-ene-3,17-dione

Cat. No.: B13789450
CAS No.: 571-17-5
M. Wt: 302.4 g/mol
InChI Key: TUUUEQXMRRIGLT-ZEHJPDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Androsten-2alpha-ol-3,17-dione is a steroidal compound that plays a significant role in the biosynthesis of various hormones It is a derivative of androstane and is structurally related to other important steroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Androsten-2alpha-ol-3,17-dione typically involves the conversion of phytosterols through microbial transformation. Engineered strains of Mycobacterium are often used to convert phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce 4-Androsten-2alpha-ol-3,17-dione .

Industrial Production Methods: In industrial settings, the production of 4-Androsten-2alpha-ol-3,17-dione involves large-scale fermentation processes using genetically modified microorganisms. These processes are optimized to maximize yield and purity, often involving the knockout of specific genes to enhance the conversion efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Androsten-2alpha-ol-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other biologically active compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4-Androsten-2alpha-ol-3,17-dione.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives, which are important intermediates in the synthesis of steroidal medicines .

Scientific Research Applications

4-Androsten-2alpha-ol-3,17-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Androsten-2alpha-ol-3,17-dione involves its conversion into active hormones such as testosterone and estradiol. This conversion is mediated by enzymes like 3β-hydroxysteroid dehydrogenase and aromatase. The compound binds to androgen and estrogen receptors, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: 4-Androsten-2alpha-ol-3,17-dione is unique due to its specific structural configuration, which allows it to undergo distinct biochemical transformations. Its ability to serve as a precursor for multiple biologically active steroids makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

571-17-5

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1

InChI Key

TUUUEQXMRRIGLT-ZEHJPDPISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O

Origin of Product

United States

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